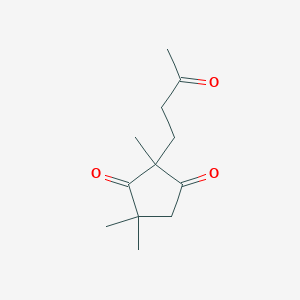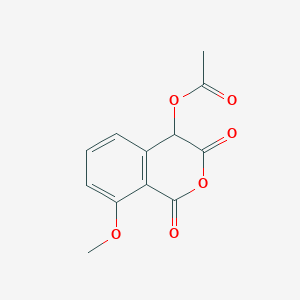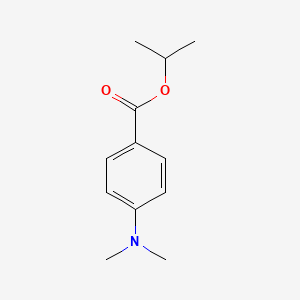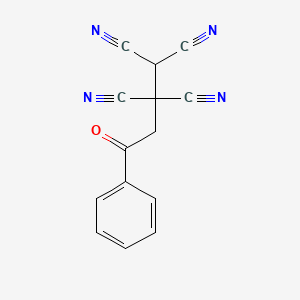
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile is an organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a phenyl group attached to a butane backbone, with four nitrile groups and a ketone functional group. It is a versatile intermediate used in the synthesis of various heterocyclic compounds and has applications in organic chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile typically involves the reaction of tetracyanoethylene with ketones. One common method is the reaction of tetracyanoethylene with ketones in 1,4-dioxane containing a catalytic amount of hydrochloric acid. This method is widely used due to its general applicability and the ability to obtain high yields of the desired product .
Another method involves the use of solvent-free conditions, which aligns with green chemistry principles. This method provides high conversion rates and yields ranging from 84% to 98% . The reaction conditions are optimized to avoid the use of toxic solvents, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high efficiency. The reaction parameters are carefully controlled to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
4-Oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex
Properties
CAS No. |
97841-62-8 |
|---|---|
Molecular Formula |
C14H8N4O |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
4-oxo-4-phenylbutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4O/c15-7-12(8-16)14(9-17,10-18)6-13(19)11-4-2-1-3-5-11/h1-5,12H,6H2 |
InChI Key |
YZQSMRDMXPDHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C#N)(C#N)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


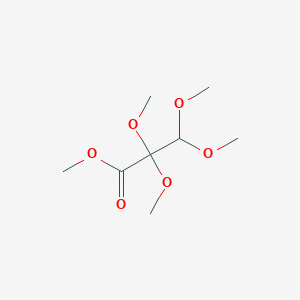
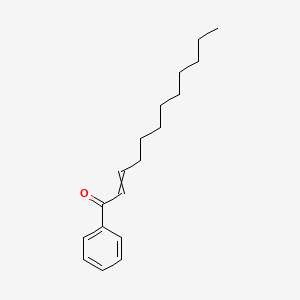
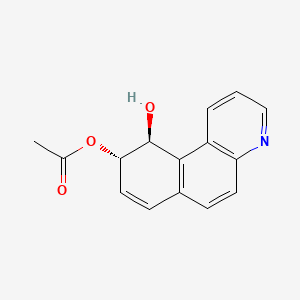
![1-[Azepan-1-yl(aziridin-1-yl)phosphoryl]azepane](/img/structure/B14344864.png)


![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
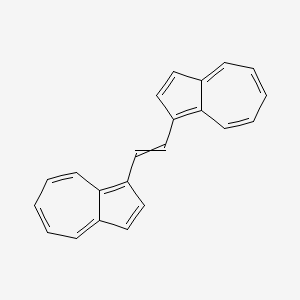
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
